3-Phenylpyrrolidin-2-one

Catalog No.
S664293
CAS No.
6836-97-1
M.F
C10H11NO
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylpyrrolidin-2-one

CAS Number

6836-97-1

Product Name

3-Phenylpyrrolidin-2-one

IUPAC Name

3-phenylpyrrolidin-2-one

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)

InChI Key

BNWOFLCLCRHUTF-UHFFFAOYSA-N

SMILES

C1CNC(=O)C1C2=CC=CC=C2

Canonical SMILES

C1CNC(=O)C1C2=CC=CC=C2

3-Phenylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones, characterized by a phenyl group attached to the third carbon of the pyrrolidinone ring. Its molecular formula is C10H11NC_{10}H_{11}N and it has a significant role in various fields, including organic synthesis, medicinal chemistry, and biological research. This compound is notable for its potential therapeutic applications, particularly in neurological disorders and as a precursor for drug development .

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common reagents include potassium permanganate and chromium trioxide under acidic or basic conditions.
  • Reduction: Reduction reactions can convert it into different amine derivatives, often utilizing catalysts like palladium on carbon or lithium aluminum hydride.
  • Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions, with common reagents being halogenating agents or nucleophiles such as sodium hydride.

Research indicates that 3-Phenylpyrrolidin-2-one exhibits various biological activities, including:

  • Enzyme Inhibition: It has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating certain diseases.
  • Receptor Binding: This compound has shown promise in binding to certain receptors, suggesting its potential as a therapeutic agent in modulating biological pathways .

The synthesis of 3-Phenylpyrrolidin-2-one typically involves cyclization reactions. Common methods include:

  • Cyclization from Phenylacetic Acid: The reaction of phenylacetic acid with ammonia or an amine leads to the formation of the pyrrolidinone ring. This process may require specific catalysts and controlled temperature and pressure conditions to ensure high yield and purity.
  • N-Alkylation: The nitrogen atom in the pyrrolidinone ring can be alkylated to introduce different substituents, enhancing the compound's properties for specific applications.

3-Phenylpyrrolidin-2-one finds applications across several domains:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Its potential therapeutic effects make it a candidate for drug development targeting neurological disorders.
  • Industrial Use: The compound is utilized in producing polymers and advanced materials due to its unique chemical properties .

Studies have focused on the interactions of 3-Phenylpyrrolidin-2-one with various biological targets. For instance, its binding affinity to nuclear receptors such as RORγt has been explored, revealing its potential as an inverse agonist in autoimmune diseases. Structure-based discovery methods have been employed to optimize its interactions with these targets .

Several compounds share structural similarities with 3-Phenylpyrrolidin-2-one:

Compound NameStructure CharacteristicsUnique Features
4-Phenylpyrrolidin-2-oneNon-chiral version of the compoundLacks chiral specificity affecting biological activity
N-Phenylpyrrolidin-2-onePhenyl group attached to the nitrogen atomDifferent reactivity patterns due to nitrogen substitution
2-Phenylpyrrolidin-4-oneStructural isomer with phenyl group on the second carbonVariations in biological activity due to positional isomerism

3-Phenylpyrrolidin-2-one is unique due to its chiral nature, which allows for selective interactions with biological targets, potentially enhancing its therapeutic efficacy compared to non-chiral or isomeric counterparts .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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